molecular formula C10H9FN2O2 B8698354 6-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 78755-95-0

6-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B8698354
CAS RN: 78755-95-0
M. Wt: 208.19 g/mol
InChI Key: NJLZFBSRXZEKNR-UHFFFAOYSA-N
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Patent
US04346031

Procedure details

7.2 g (0.04 mol) of 6-fluoroisatoic acid anhydride and 3.9 g (0.044 mol) of sarcosine are added to 10 ml of dimethyl sulphoxide and the mixture is heated at 100° C. for 30 minutes. After cooling and diluting with 15 ml of water, the separated substance is filtered off. After drying, there is obtained 6-fluoro-3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione of melting point 214°-217° C. (decomposition).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[NH:12][C:11](=[O:13])O[C:8](=[O:9])[C:7]=12.[NH:14]([CH2:16]C(O)=O)[CH3:15].CS(C)=O>O>[F:1][C:2]1[C:7]2[C:8](=[O:9])[N:14]([CH3:16])[CH2:15][C:11](=[O:13])[NH:12][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
FC=1C=CC=C2C1C(=O)OC(N2)=O
Name
Quantity
3.9 g
Type
reactant
Smiles
N(C)CC(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the separated substance is filtered off
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC2=C1C(N(CC(N2)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.